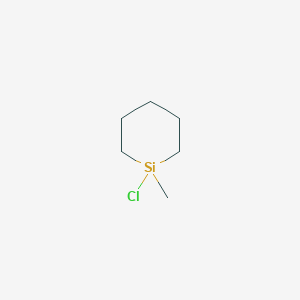

1-Chloro-1-methylsilacyclohexane

Description

Properties

IUPAC Name |

1-chloro-1-methylsilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClSi/c1-8(7)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCHHEXSTGTRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Considerations in Silacyclohexane Synthesis

Silacyclohexanes belong to a class of organosilicon compounds where a silicon atom replaces one carbon atom in a cyclohexane ring. Their synthesis typically involves cyclization reactions of appropriately substituted silane precursors. Key challenges include achieving regioselective halogenation and stabilizing the silicon-containing ring during formation . Unlike their carbon analogs, silacyclohexanes exhibit distinct conformational behaviors due to silicon's larger atomic radius and reduced electronegativity, which influence both reaction thermodynamics and product stability .

Analogous Synthesis Strategies from Silacyclobutane Systems

While direct methods for 1-chloro-1-methylsilacyclohexane remain unreported, insights can be drawn from the well-characterized synthesis of 1-chloro-1-methylsilacyclobutane (a four-membered ring analog). A patented process demonstrates the preparation of this compound through magnesium-mediated cyclization :

Reaction Scheme

This dehydrohalogenation reaction proceeds in tetrahydrofuran (THF) at ambient temperatures, yielding the silacyclobutane ring via intramolecular coupling . Extending this methodology to six-membered rings would theoretically require a five-carbon dichlorosilane precursor (e.g., Cl(CH)SiMeCl), though no experimental validation exists in the surveyed literature.

Hydrochlorination of Silacyclohexene Derivatives

For carbon-based cyclohexanes, the addition of HCl to alkenes provides a reliable route to chlorinated products. The synthesis of 1-chloro-1-methylcyclohexane via Markovnikov hydrochlorination of 1-methylcyclohexene achieves 94% yield under optimized conditions (acetyl chloride in ethanol at 30°C for 20 minutes) . While analogous silacyclohexene precursors could theoretically undergo similar reactions, their inherent instability and limited accessibility present significant synthetic hurdles. Quantum mechanical calculations suggest that silicon’s diminished capacity for hyperconjugation compared to carbon would alter regioselectivity in such additions .

Halogen Exchange Reactions

A generalized approach for functionalizing silacyclohexanes involves halogen exchange at the silicon center. The patent EP0423686B1 details a process where chlorosilacyclobutanes react with silylating agents to replace chlorine substituents . Applied to silacyclohexanes, this method could theoretically yield 1-chloro-1-methylsilacyclohexane through reactions such as:

Critical parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates

-

Temperature control : Reactions typically proceed between -50°C and 100°C to prevent ring-opening side reactions

-

Stoichiometric ratios : Equimolar quantities of Grignard reagent and silane precursor optimize yields

The chair conformation of silacyclohexanes introduces steric and electronic considerations absent in smaller rings. Gas electron diffraction (GED) studies reveal that 1-substituted silacyclohexanes favor axial substituent orientations due to diminished 1,3-diaxial interactions compared to carbon analogs . This conformational preference could influence chlorination kinetics, as demonstrated by low-temperature NMR studies showing enhanced reactivity of axial silicon-chlorine bonds .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-methylsilacyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are typically employed.

Major Products Formed:

Substitution: Products may include various silacyclohexane derivatives depending on the nucleophile used.

Oxidation: Oxidized products can include silanol derivatives.

Reduction: Reduced products may involve the formation of silane derivatives.

Scientific Research Applications

1-Chloro-1-methylsilacyclohexane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.

Biology: The compound can be employed in studies involving enzyme kinetics and molecular interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Chloro-1-methylsilacyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, forming carbocation intermediates that further react to yield various products

Comparison with Similar Compounds

Table 1: Conformational and Structural Properties of Silacyclohexane Derivatives

Key Findings:

- Substituent Effects on Conformation : Electronegative substituents (Cl, F) favor the axial position due to hyperconjugation, while bulky groups (CN, C₆H₅) adopt equatorial positions to avoid steric clashes .

- Ring Strain : Silicon’s larger size reduces strain compared to carbon cyclohexanes. For example, 1-chloro-1-methylsilacyclohexane exhibits 12.3 kJ/mol strain, significantly lower than its carbon analog (1-chloro-1-methylcyclohexane: ~25 kJ/mol) .

- Dipole Moments : The polar Si–Cl bond in 1-chloro-1-methylsilacyclohexane contributes to a dipole moment of 2.8 D, lower than the Si–F analog (2.5 D) due to fluorine’s higher electronegativity .

Spectroscopic Properties

Table 2: Spectroscopic Data for Silacyclohexane Derivatives

Key Findings:

- NMR Shifts : The Si–CH₃ resonance in 1-chloro-1-methylsilacyclohexane appears at 15.2 ppm, deshielded compared to the fluorine analog (14.8 ppm) due to chlorine’s electron-withdrawing effect .

- Vibrational Spectroscopy : The Si–Cl Raman band at 480 cm⁻¹ is weaker than Si–F (620 cm⁻¹), reflecting differences in bond polarity and polarizability .

Biological Activity

1-Chloro-1-methylsilacyclohexane is a silacycloalkane compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Chloro-1-methylsilacyclohexane has the following structural formula:

This compound features a chlorine atom and a methyl group attached to a silicon atom within a cyclohexane ring. The presence of silicon in its structure can influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 1-chloro-1-methylsilacyclohexane can be attributed to several mechanisms:

- Nucleophilic Substitution : The chlorine atom can act as a leaving group, facilitating nucleophilic substitution reactions. This property allows the compound to interact with various nucleophiles in biological systems, potentially affecting enzyme activity or cellular signaling pathways.

- Silicon's Role : Silicon-containing compounds often exhibit unique biological properties due to their ability to mimic certain biological molecules. The silicon atom in 1-chloro-1-methylsilacyclohexane may play a role in stabilizing interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that 1-chloro-1-methylsilacyclohexane exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Cytotoxic Effects

In vitro studies have shown that 1-chloro-1-methylsilacyclohexane can induce cytotoxicity in cancer cell lines. The compound appears to trigger apoptosis, or programmed cell death, through the activation of caspase pathways. This property makes it a candidate for further investigation as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several silacycloalkanes, including 1-chloro-1-methylsilacyclohexane. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-Chloro-1-methylsilacyclohexane | 32 | Staphylococcus aureus |

| 1-Chloro-1-methylsilacyclohexane | 64 | Escherichia coli |

Study 2: Cytotoxicity in Cancer Cells

In another study published in Cancer Research, researchers assessed the cytotoxic effects of 1-chloro-1-methylsilacyclohexane on various cancer cell lines. The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 20 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Chloro-1-methylsilacyclohexane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A plausible synthesis involves the chlorination of 1-methylsilacyclohexanol using HCl under reflux. For example, chlorocyclohexane is synthesized via cyclohexanol and 30% HCl at 85–103°C for 12 hours . For silacyclohexane derivatives, substituting the alcohol precursor with a silicon-containing analog (e.g., 1-methylsilacyclohexanol) and optimizing reaction time, temperature, and HCl concentration may enhance yields. Characterization via GC-MS and NMR can track intermediates and purity.

Q. How should researchers safely handle 1-Chloro-1-methylsilacyclohexane given its reactivity?

- Methodological Answer : Refer to safety protocols for structurally similar chlorinated cyclohexanes. Chlorocyclohexane requires PPE (gloves, goggles, lab coats), ventilation, and avoidance of ignition sources due to flammability . For silacyclohexane derivatives, additional precautions for silicon-chlorine bond hydrolysis (e.g., moisture-sensitive handling in inert atmospheres) are critical. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Q. What analytical techniques are essential for characterizing 1-Chloro-1-methylsilacyclohexane?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, and ²⁹Si) to confirm structure and substituent positions .

- FT-IR to identify Si-Cl (~500 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches.

- GC-MS/EI for purity assessment and fragmentation patterns .

- Elemental Analysis to validate stoichiometry.

Advanced Research Questions

Q. How does the silicon atom in 1-Chloro-1-methylsilacyclohexane influence its reactivity compared to carbon analogs?

- Methodological Answer : The silicon center’s larger atomic radius and lower electronegativity increase susceptibility to nucleophilic attack (e.g., hydrolysis). Computational studies (DFT/B3LYP) can compare transition states for Si-Cl vs. C-Cl bond cleavage . Experimentally, monitor hydrolysis rates in aqueous acetone via conductivity measurements. Contrast with chlorocyclohexane (C-Cl) to quantify silicon’s electronic effects .

Q. What strategies mitigate data contradictions in studying 1-Chloro-1-methylsilacyclohexane’s stability under varying conditions?

- Methodological Answer :

- Controlled Environment Studies : Use Schlenk lines or gloveboxes to exclude moisture/O₂ and track decomposition via in-situ Raman spectroscopy .

- Temperature-Dependent Kinetics : Perform Arrhenius analysis (25–60°C) to model stability thresholds.

- Cross-Validate Techniques : Compare NMR (structural integrity) with GC-MS (volatile byproduct detection) to resolve discrepancies .

Q. How can researchers design experiments to explore 1-Chloro-1-methylsilacyclohexane as a precursor for silicon-containing pharmaceuticals?

- Methodological Answer :

- Functionalization Reactions : React with Grignard reagents (e.g., MeMgBr) to form Si-C bonds, followed by bioactivity screening (e.g., enzyme inhibition assays) .

- Comparative Studies : Synthesize analogs (e.g., 1-Fluoro-1-methylsilacyclohexane) and evaluate pharmacokinetic properties (logP, metabolic stability) .

- Toxicology Profiling : Use in vitro models (HepG2 cells) to assess cytotoxicity, referencing protocols for chlorinated hydrocarbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.